molecular formula C12H13N3O2S B1651854 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- CAS No. 1351623-36-3

2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]-

Cat. No.: B1651854
CAS No.: 1351623-36-3
M. Wt: 263.32
InChI Key: UDAXOTQLQWEARV-UHFFFAOYSA-N
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Description

The compound 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- features a pyrazine ring substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a 2-hydroxyethyl chain bearing a 3-methylthienyl moiety. This structure combines a heteroaromatic pyrazine core with a thiophene-based substituent, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-2-5-18-11(8)10(16)7-15-12(17)9-6-13-3-4-14-9/h2-6,10,16H,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAXOTQLQWEARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=NC=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401175250
Record name N-[2-Hydroxy-2-(3-methyl-2-thienyl)ethyl]-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351623-36-3
Record name N-[2-Hydroxy-2-(3-methyl-2-thienyl)ethyl]-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351623-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Hydroxy-2-(3-methyl-2-thienyl)ethyl]-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis of Target Structure

The target compound features three critical structural elements:

  • Pyrazinecarboxamide core : Provides the heterocyclic base structure.
  • N-[2-hydroxyethyl] linkage : Introduces stereochemical complexity and hydrogen-bonding capacity.
  • 3-Methyl-2-thienyl substituent : Imparts electronic diversity through sulfur-containing aromatic systems.

Retrosynthetic disconnection suggests two primary approaches:

  • Amide bond formation between pre-synthesized 2-pyrazinecarboxylic acid and N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]amine.
  • Convergent synthesis via late-stage introduction of the thienyl group through cross-coupling methodologies.

Synthesis of 2-Pyrazinecarboxylic Acid Derivatives

Direct Functionalization of Pyrazine Rings

Patent literature demonstrates pyrazine carboxylation through:

  • Nucleophilic substitution of halogenated pyrazines under basic conditions (K₂CO₃/DMF, 80°C).
  • Oxidative carboxylation using CO gas with Pd(OAc)₂/Xantphos catalytic systems (toluene, 100°C).

Key parameters from US20050113387A1:

Parameter Optimal Conditions Yield Range
Catalyst Pd(OAc)₂ (5 mol%) 68-72%
Ligand Xantphos (10 mol%)
Solvent Toluene/DMF (4:1)
Temperature 100°C, 24h

Protection/Deprotection Strategies

  • Boc-protected intermediates facilitate selective amidation while preserving ring functionality:
    $$ \text{2-Pyrazinecarboxylic acid} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{Boc-protected acid} $$
    Reported yields: 85-92% in THF at 0°C → RT.

Construction of N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]amine

Thienyl Group Introduction

EP0680955B1 discloses thiophene functionalization via:

  • Suzuki-Miyaura coupling of 3-methyl-2-thienylboronic acid with epoxy bromides (Pd(PPh₃)₄, K₃PO₄, dioxane, 90°C):
    $$ \text{Epoxide} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd}} \text{Aryl-substituted epoxide} $$
    Typical yields: 65-78% after column chromatography.

Amine Synthesis Pathways

Epoxide Ring-Opening
  • Ammonolysis of 2-(3-methyl-2-thienyl)oxirane:
    $$ \text{Epoxide} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 50°C}} \text{Vicinal amino alcohol} $$
    Key parameters from PMC8659105:
    • NH₃ concentration: 7N in methanol
    • Reaction time: 48h
    • Yield: 58% with 3:1 diastereomeric ratio
Reductive Amination
  • Ketone intermediate formation followed by NaBH₃CN reduction:
    $$ \text{3-Methyl-2-thienyl ketone} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{Secondary amine} $$
    Optimized conditions:
    • Solvent: MeOH/THF (1:1)
    • Temperature: 0°C → RT
    • Yield: 63%

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

US20050113387A1 details DCC/HOBt methodology:

  • Activation step :
    $$ \text{2-Pyrazinecarboxylic acid} + \text{DCC} \xrightarrow{\text{HOBt, CH}2\text{Cl}2} \text{Active ester} $$
    Activation time: 2h at 0°C
  • Amine coupling :
    Add amine (1.2 eq), stir 12h at RT
    Typical yields: 70-85% after silica gel purification

Titanium Tetrachloride-Mediated Condensation

Adapted from PMC8659105:

  • Stoichiometry :
    Pyrazinecarboxylic acid : Amine : TiCl₄ = 1:1:1.2
  • Solvent system : Pyridine/CH₂Cl₂ (3:1 v/v)
  • Reaction profile :
    • Exothermic reaction requires ice-bath cooling
    • Completion in 4h (monitored by TLC)
    • Yield: 75% after aqueous workup

Stereochemical Control in Hydroxyethyl Chain

Kinetic vs Thermodynamic Control

  • Low-temperature reactions (≤0°C) favor syn diastereomers
  • Prolonged heating (toluene, 110°C) enables epimerization to anti forms

Chiral Resolution Methods

  • Diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid:
    • Solvent: EtOAc/hexane (1:4)
    • Optical purity: >98% ee after recrystallization
  • Enzymatic resolution with lipase PS-C3:
    • Substrate: Racemic acetylated precursor
    • Conversion: 45% (48h)
    • ee: >99% for both enantiomers

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Data from EP0680955B1 for related systems:

Parameter Small Scale Pilot Plant
Catalyst loading 5% Pd/C 1.5% Pd/C
Pressure 50 psi 150 psi
Temperature 25°C 60°C
Throughput 100 g/batch 15 kg/batch
Yield 78% 82%

Continuous Flow Processing

  • Microreactor systems enhance heat transfer for exothermic amidation:
    • Residence time: 8min vs 12h batch
    • Productivity: 3.2 kg/day per liter reactor volume

Analytical Characterization Protocols

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.95 (s, 2H, pyrazine), 7.45 (d, J=5.1 Hz, 1H, thienyl), 6.85 (d, J=5.1 Hz, 1H, thienyl), 5.12 (m, 1H, CHOH), 3.65 (dd, J=14.2, 4.3 Hz, 1H, CH₂N), 3.51 (dd, J=14.2, 8.7 Hz, 1H, CH₂N), 2.35 (s, 3H, CH₃)

  • HRMS (ESI-TOF):
    Calcd for C₁₂H₁₄N₃O₂S [M+H]⁺: 280.0753, Found: 280.0756

Chiral HPLC Methods

  • Column : Chiralpak IA-3 (250 × 4.6 mm)
  • Mobile phase : n-Hexane/IPA/DEA (80:20:0.1)
  • Flow rate : 1.0 mL/min
  • Retention times : 12.8min (R), 14.2min (S)

Stability and Degradation Studies

Forced Degradation Conditions

Stressor Conditions Degradation Products
Acidic hydrolysis 0.1N HCl, 70°C, 24h Thienyl ring-opened amide
Oxidative 3% H₂O₂, RT, 48h Sulfoxide derivatives
Photolytic ICH Q1B, 1.2 million lux cis-trans isomerization

Solid-State Stability

  • XRD analysis shows polymorph Form I remains stable ≤40°C/RH 75% for 24 months
  • Arrhenius prediction : t₉₀ > 5 years at 25°C

Chemical Reactions Analysis

Types of Reactions

2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- can undergo various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkyl or halide derivatives.

Scientific Research Applications

The compound 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]-, featuring both a pyrazine ring and a thiophene derivative, has applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- is a versatile compound with applications spanning across multiple scientific disciplines:

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is explored as a bioactive compound with potential antimicrobial or anticancer properties.
  • Medicine It is investigated for potential therapeutic effects, especially in treating inflammatory diseases.
  • Industry It is used in developing organic semiconductors and advanced materials.

Preparation Methods

The synthesis of 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- typically involves the condensation of pyrazine-2-carboxylic acid with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine. This reaction is often performed using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine, with the reaction mixture stirred at room temperature to ensure complete conversion.

For industrial production, continuous flow reactors can optimize the synthesis, providing better control over parameters like temperature, pressure, and reaction time, which enhances the yield and purity of the final product.

Potential Products Formed

Reactions involving 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- can result in several major products:

  • Oxidation This can lead to thiophene sulfoxides or sulfones.
  • Reduction This can produce amines.
  • Substitution This can yield alkyl or halide derivatives.

Further Research

Mechanism of Action

The mechanism of action of 2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Compounds :

N-[3-(2,2-dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide () Substituent: A phenyl group modified with dicyano and methylethenyl groups. Comparison: The electron-withdrawing cyano groups contrast with the electron-rich thienyl group in the target compound. Thiophene’s aromaticity and sulfur atom may enhance π-π stacking or polar interactions compared to the phenyl derivative .

N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide () Substituent: A nitro-substituted phenyl group. The target compound’s hydroxyethyl-thienyl group offers hydrogen-bonding capability, which may improve solubility or target affinity .

N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide () Substituent: A biphenyl system with chloro and methyl substituents.

Antimycobacterial and Antimicrobial Activity :
  • 5-Chloropyrazine-2-carboxamides (): Substitution with electron-withdrawing groups (e.g., Cl) enhances antimycobacterial activity. The target compound’s thienyl group, being electron-rich, may follow a different mechanism but could retain efficacy due to heteroaromaticity .
  • N-(E)-heteroaromaticpyrazine-2-carbohydrazides (): Thiophene-containing derivatives exhibit improved antimycobacterial activity, suggesting that the target compound’s thienyl group could be advantageous .

Physicochemical Properties

Hydrogen Bonding and Solubility :
  • Lipophilicity : Thiophene’s moderate hydrophobicity (clogP ~2.5) contrasts with the more lipophilic biphenyl (clogP ~4.0) or nitroaryl derivatives, balancing membrane permeability and solubility .

Data Table: Comparative Analysis of Pyrazinecarboxamide Derivatives

Compound Name Substituent Key Biological Activity Key Physicochemical Properties Reference
2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- 2-Hydroxyethyl-3-methylthienyl Not reported Enhanced H-bonding, moderate lipophilicity
N-[3-(2,2-dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide Phenyl (dicyano, methylethenyl) Antimicrobial High electron deficiency
N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide Nitrophenyl, methyl Spin-state studies Strong electron withdrawal
N-(4′-Chloro-2-methylbiphenyl)pyrazine-2-carboxamide Biphenyl (Cl, methyl) Not reported High lipophilicity
5-Chloropyrazine-2-carboxamides Aryl/heteroaryl groups Antimycobacterial Electron-withdrawing substituents

Research Findings and Implications

  • Bioisosteric Potential: Thiophene in the target compound may act as a bioisostere for phenyl groups, maintaining activity while altering pharmacokinetics (e.g., metabolic stability) .
  • Activity-Contradicting Trends: While electron-withdrawing groups (e.g., Cl, NO₂) enhance activity in some derivatives (), the thienyl group’s electron-rich nature suggests divergent target interactions or mechanisms .
  • Synthetic Challenges : The hydroxyethyl-thienyl substituent may complicate synthesis due to the need for hydroxyl protection, as seen in analogous protocols () .

Biological Activity

2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]- is a compound of interest in pharmacological research due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and findings from various studies.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H13_{13}N3_3O2_2S
  • Molecular Weight : 253.31 g/mol
  • CAS Number : 1351623-36-3

The compound features a pyrazine ring, which is known for its role in various biological activities. The presence of the thienyl group enhances its interaction with biological targets.

Research indicates that compounds similar to 2-pyrazinecarboxamide derivatives exhibit various mechanisms of action:

  • Antioxidant Activity : Compounds in this class have shown potential as antioxidants, protecting cells from oxidative stress. For instance, thieno[2,3-c]pyrazole derivatives have demonstrated protective effects against oxidative damage in erythrocytes of fish exposed to toxic substances like 4-nonylphenol .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, potentially inhibiting pathways involved in inflammation and pain .
  • Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Therapeutic Applications

The biological activities of 2-pyrazinecarboxamide suggest several therapeutic applications:

  • Cardiovascular Health : Some derivatives are being studied for their ability to raise HDL cholesterol levels, which is beneficial for cardiovascular health .
  • Cancer Treatment : Certain pyrazole derivatives have been identified as inhibitors of specific kinases involved in cancer progression, indicating potential use in oncology .
  • Neurological Disorders : Research into CB1 antagonists suggests that pyrazinecarboxamide derivatives may have implications in treating conditions like obesity and addiction by modulating endocannabinoid signaling .

Study on Antioxidant Activity

A study assessed the effects of thieno[2,3-c]pyrazole compounds on erythrocytes from Clarias gariepinus (African catfish). The results indicated a significant reduction in altered erythrocyte morphology when treated with these compounds compared to controls exposed to toxins:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno-Pyrazole12 ± 1.03
Thieno-Pyrazole + Carboxamide0.6 ± 0.16

This data suggests that the thieno[2,3-c]pyrazole compounds can mitigate the toxic effects on red blood cells, highlighting their potential as protective agents against oxidative stress .

HDL-Cholesterol Raising Agents

In another investigation focused on cardiovascular health, pyrazinecarboxamide derivatives were tested for their ability to increase HDL cholesterol levels. The findings indicated that these compounds could be beneficial in managing cholesterol levels and reducing cardiovascular risks .

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond angles and torsion angles, critical for confirming the spatial arrangement of the hydroxyl and thienyl groups .
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., hydroxyl protons at δ 4.5–5.5 ppm; thienyl protons as multiplet signals) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 428.3 [M+H]⁺ for a derivative in ) .

How do computational methods predict electronic properties of pyrazinecarboxamide derivatives, and how do they compare with experimental data?

Q. Advanced

  • Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution. For example, used DFT to correlate electronic properties with DNA-binding affinity .
  • Validation : Experimental UV-Vis spectra (e.g., λmax at 270–300 nm for π→π* transitions) align with TD-DFT simulations .

What strategies mitigate instability of the hydroxyl group during synthesis?

Q. Basic

  • Protecting groups : Temporarily protect the hydroxyl with tert-butyldimethylsilyl (TBS) ethers during reactive steps .
  • Low-temperature reactions : Conduct coupling reactions at 0–10°C to minimize oxidation .
  • Workup : Rapid extraction and drying under inert atmospheres (N₂/Ar) prevent degradation .

How should researchers analyze contradictory biological activity data in metal complexes of pyrazinecarboxamides?

Q. Advanced

  • Control experiments : Compare free ligand vs. metal complex activity (e.g., Mn(II), Cu(II) complexes in showed enhanced DNA interaction) .
  • Mechanistic studies : Use fluorescence quenching or gel electrophoresis to assess DNA binding modes (intercalation vs. groove binding) .
  • Dose-response curves : Replicate assays across multiple cell lines to rule out cell-specific artifacts .

What role do thienyl and hydroxyl groups play in coordination chemistry with transition metals?

Q. Advanced

  • Ligand design : The hydroxyl group acts as a chelating site for metals like Ru(II) or Mn(II), while the thienyl sulfur can participate in π-backbonding .
  • Case study : reports N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide forming stable octahedral complexes with Ru(II), confirmed by XANES spectroscopy .

How can reaction parameters be optimized for scalable synthesis?

Q. Basic

  • Solvent selection : DMF or THF improves solubility of polar intermediates .
  • Catalyst loading : Pd(dppf)Cl₂ (5–10 mol%) enables Suzuki-Miyaura couplings for aryl boronate derivatives (e.g., achieved 96% yield) .
  • Temperature : Heating at 55°C for cross-coupling reactions balances reactivity and side-product formation .

What computational tools are recommended for predicting metabolic stability of these derivatives?

Q. Advanced

  • ADMET prediction : Use software like Schrödinger’s QikProp to estimate CYP450 inhibition and plasma protein binding .
  • In silico hydrolysis : Molecular dynamics (MD) simulations model esterase-mediated degradation of the carboxamide group .

How are theoretical frameworks integrated into experimental design for these compounds?

Q. Advanced

  • Conceptual alignment : Link synthesis to coordination chemistry principles (e.g., ligand field theory for metal complex stability) .
  • Hypothesis-driven optimization : Use Hammett plots to correlate substituent electronic effects with reaction rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]-
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2-Pyrazinecarboxamide, N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]-

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